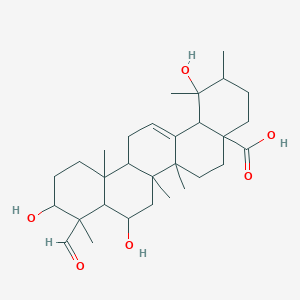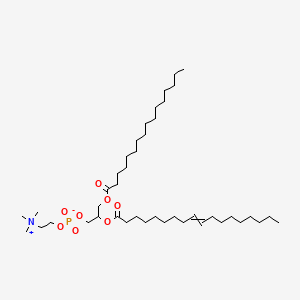
L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of diacylglycerol phospholipid. It is an important component of cell membranes and is widely used in biophysical experiments. This compound is naturally present in eukaryotic cell membranes and is commercially available for various research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be synthesized through the coupling of phosphocholine to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase, generating cytidine-diphosphocholine. This is followed by the transfer of the phosphocholine head group to a diacylglycerol molecule by DAG:CDP-choline cholinephosphotransferase .
Industrial Production Methods
Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine involves the use of well-defined liposomes, which are formed by a single hydration step. This method ensures the production of non-pyrogenic liposomes loaded with the desired molecule .
Analyse Des Réactions Chimiques
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including oxidation and hydrolysis.
Common Reagents and Conditions
Hydrolysis: It can be hydrolyzed by phospholipase A2, resulting in the formation of lysophosphatidylcholine and a free fatty acid.
Major Products Formed
Oxidation: Oxidative decomposition products.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Applications De Recherche Scientifique
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is extensively used in scientific research due to its role in mimicking natural cell membranes. Some of its applications include:
Biophysical Experiments: It is used to study lipid rafts and other membrane-related phenomena.
Lung Surfactant: It is associated with alveoli membranes and is used as a lung surfactant.
Liposome Preparation: It is used in the preparation of liposomes for various assays, including lipid binding assays and phase separation studies.
Mécanisme D'action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and respiratory distress . It also enhances lipid ordering in biomimetic lipid systems, supporting the hypothesis that it acts as a “filler” in the lipid bilayer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-sn-glycero-3-phosphocholine
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which includes a saturated palmitic acid in the sn-1 position and an unsaturated oleic acid in the sn-2 position. This composition allows it to mimic mammalian phospholipid composition effectively .
Propriétés
IUPAC Name |
(3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKGGKOPKCXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
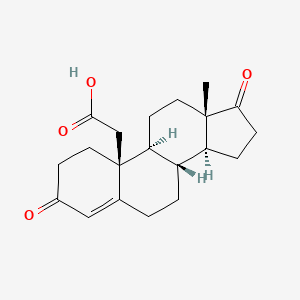

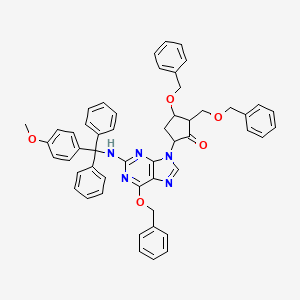

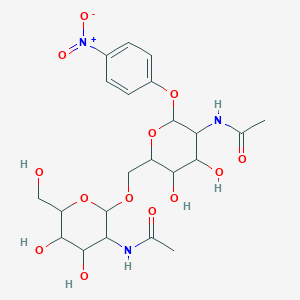
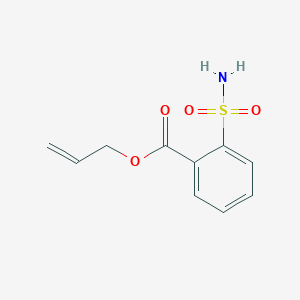
![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
![1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B13399009.png)
![N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B13399012.png)
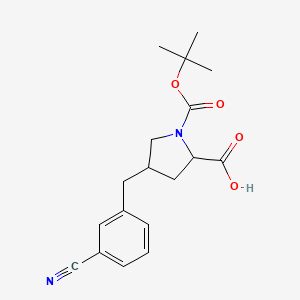

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399029.png)
